3-Aminomethyltetrahydrothiophene CAS number and synonyms
3-Aminomethyltetrahydrothiophene CAS number and synonyms
Technical Whitepaper: 3-Aminomethyltetrahydrothiophene
Abstract
3-Aminomethyltetrahydrothiophene (CAS 933701-07-6) is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, agrochemicals, and advanced materials.[1] As a sulfur-containing bioisostere of 3-aminomethylpyrrolidine and (tetrahydrofuran-3-yl)methanamine, it offers unique physicochemical properties—specifically increased lipophilicity and altered metabolic stability—critical for optimizing lead compounds in drug discovery. This guide provides an authoritative review of its identity, synthetic methodologies, handling protocols, and medicinal chemistry applications.
Part 1: Chemical Identity & Physiochemical Profile
The compound is a saturated five-membered ring containing one sulfur atom, substituted at the 3-position with a primary aminomethyl group. It is frequently employed to modulate the pKa and LogP of drug candidates without significantly altering steric bulk compared to its oxygen and nitrogen analogs.
Table 1: Compound Identification & Properties
| Feature | Specification |
| Primary Name | 3-Aminomethyltetrahydrothiophene |
| CAS Number | 933701-07-6 (Free Base) |
| Synonyms | (Tetrahydrothiophen-3-yl)methanamine; Thiolan-3-ylmethanamine; C-(Tetrahydro-thiophen-3-yl)-methylamine |
| Molecular Formula | C₅H₁₁NS |
| Molecular Weight | 117.21 g/mol |
| Structure | Saturated 5-membered thioether ring with exocyclic amine |
| Chirality | Contains one stereocenter at C3.[2] Usually supplied as a racemate unless specified (e.g., R- or S- isomers). |
| Appearance | Colorless to pale yellow liquid (oxidizes/darkens upon air exposure) |
| Odor | Characteristic sulfur/thiol "stench" (requires odor control) |
| Predicted pKa | ~9.5 (Conjugate acid of the primary amine) |
| Solubility | Soluble in DCM, Methanol, DMSO; moderate solubility in water. |
Part 2: Synthetic Methodologies
The synthesis of 3-aminomethyltetrahydrothiophene generally avoids direct hydrogenation of thiophene precursors due to the poisoning effect of sulfur on standard heterogeneous catalysts (e.g., Pd/C, PtO₂). Instead, hydride reduction of oxidized precursors is the industry standard.
Core Synthesis Protocol: Nitrile Reduction
The most reliable laboratory-scale route involves the reduction of tetrahydrothiophene-3-carbonitrile. This method preserves the sulfur heterocycle while converting the nitrile functionality to a primary amine.
Reagents:
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Precursor: Tetrahydrothiophene-3-carbonitrile (CAS 6339-61-3).
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Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).
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Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.
Step-by-Step Protocol (Self-Validating):
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Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and addition funnel. Purge with Nitrogen (N₂) or Argon. Rationale: LiAlH₄ is pyrophoric and reacts violently with moisture.
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Reagent Preparation: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF at 0°C.
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Addition: Dissolve tetrahydrothiophene-3-carbonitrile (1.0 equivalent) in THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining internal temperature <10°C. Control Point: Exotherm management is critical to prevent side reactions.
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Reflux: Warm the mixture to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor reaction completion via TLC (System: 10% MeOH in DCM with 1% NH₄OH; stain with Ninhydrin).
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Fieser Quench: Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) sequentially, where is the weight of LiAlH₄ in grams. -
Isolation: Filter the resulting granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate under reduced pressure.
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Purification: Distillation under high vacuum or conversion to the Hydrochloride salt (using HCl in Dioxane) for storage.
Visualizing the Synthetic Workflow
Figure 1: Standard reduction pathway for the synthesis of 3-aminomethyltetrahydrothiophene from nitrile precursors.
Part 3: Medicinal Chemistry Applications
In drug design, 3-aminomethyltetrahydrothiophene serves as a strategic bioisostere . It is often exchanged with pyrrolidine or tetrahydrofuran rings to fine-tune the physicochemical profile of a lead compound.
Lipophilicity Modulation (LogP)
Replacing an oxygen atom (tetrahydrofuran) with a sulfur atom (tetrahydrothiophene) generally increases lipophilicity.
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Effect: Increases membrane permeability and blood-brain barrier (BBB) penetration.
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Data Point: The LogP of tetrahydrothiophene is approx 1.8, whereas tetrahydrofuran is 0.46. This shift allows chemists to rescue "too polar" lead compounds.
Metabolic Stability
Sulfur is susceptible to S-oxidation (forming sulfoxides and sulfones) by cytochrome P450 enzymes.
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Strategy: This can be a liability or a design feature. If a drug needs a shorter half-life or a specific clearance pathway, the sulfur handle provides a predictable metabolic soft spot.
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Blocking: If stability is required, the sulfur can be pre-oxidized to the sulfone (dioxide), which is highly polar and metabolically stable.
Electronic Effects
The sulfur atom is larger and more polarizable than oxygen. This can alter the conformation of the ring (pucker angle), potentially improving binding affinity in enzyme pockets where the "harder" oxygen atom fails to interact optimally with hydrophobic residues (Methionine, Cysteine).
Decision Logic for Scaffold Selection
Figure 2: SAR Decision Tree for utilizing the tetrahydrothiophene scaffold in lead optimization.
Part 4: Handling, Safety, and Stability
1. Odor Control (Critical): Like most low-molecular-weight organosulfur compounds, 3-aminomethyltetrahydrothiophene possesses a potent, disagreeable stench.
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Protocol: All handling must occur within a functioning fume hood.
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Decontamination: Glassware and spills should be treated with a Bleach (Hypochlorite) solution before removal from the hood. Bleach oxidizes the sulfide to a non-volatile sulfoxide/sulfone, neutralizing the odor.
2. Storage:
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Oxidation Sensitivity: The sulfur atom is prone to slow oxidation in air.
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Condition: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
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Salt Formation: Converting the free amine to the Hydrochloride (HCl) salt significantly improves shelf-life and reduces odor volatility.
3. Toxicity: While specific toxicological data for this derivative is limited, treat as a Skin Irritant and Potential Sensitizer . Avoid inhalation.
References
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GuideChem. (2023). (Tetrahydrothiophen-3-yl)methanamine CAS 933701-07-6 Details and MSDS. Retrieved from
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National Institutes of Health (NIH) - PubChem. (2023). Tetrahydrothiophene (Parent Heterocycle) Safety and Hazards. Retrieved from
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ChemicalBook. (2023). Synthesis of Tetrahydrofuran/thiophene analogs via Nitrile Reduction. Retrieved from
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Fisher Scientific. (2023). Organosulfur Handling and Safety Data Sheets. Retrieved from
Sources
- 1. Synthesis method for 3-aminomethyl tetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 2. 4-[[2''-[N-(tert-Butoxycarbonyl)sulfamoyl]biphenyl-4-yl]methyl]-5-n-butyl-2,4-dihydro-2-[5-(propionylamino)-2-(trifluoromethyl)phenyl]-3H-1,2,4-trizol-3-one | C34H38F3N5O6S | CID 9810305 - PubChem [pubchem.ncbi.nlm.nih.gov]
